molecular formula C16H23BO4 B7885257 Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Cat. No.: B7885257
M. Wt: 290.2 g/mol
InChI Key: YJSSHGQVUPYKKB-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is an organic compound that features a boronic ester functional group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the following steps:

  • Preparation of the Boronic Ester Intermediate: : The boronic ester group is introduced through a reaction between pinacol and boronic acid derivatives. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

  • Formation of the Final Compound: : The intermediate is then reacted with methyl 3-bromopropanoate under palladium-catalyzed conditions to form the final product. The reaction conditions often include a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent (e.g., toluene).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Suzuki-Miyaura Cross-Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. The reaction typically requires a palladium catalyst and a base.

  • Oxidation: : The boronic ester group can be oxidized to form the corresponding phenol derivative. This reaction is usually carried out using hydrogen peroxide or other oxidizing agents.

  • Reduction: : The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, THF, ethanol

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic ester group.

    Alcohols: Formed through reduction of the ester group.

Scientific Research Applications

Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate has a wide range of applications in scientific research:

  • Organic Synthesis: : It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

  • Material Science: : The compound is used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.

  • Biological Research: : It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

  • Medicinal Chemistry: : The compound is used in the development of new therapeutic agents, particularly in the design of molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism by which Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Phenylboronic Acid Pinacol Ester
  • 4-Methoxycarbonylphenylboronic Acid Pinacol Ester

Uniqueness

Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its boronic ester group provides versatility in forming carbon-carbon bonds, making it a valuable intermediate in various chemical transformations. Compared to similar compounds, it offers distinct reactivity and stability, which can be advantageous in specific synthetic applications.

This compound’s unique combination of a boronic ester and a propanoate ester makes it particularly useful in the synthesis of complex molecules, providing a balance of reactivity and stability that is not always present in similar compounds.

Properties

IUPAC Name

methyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-9-7-6-8-12(13)10-11-14(18)19-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSSHGQVUPYKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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